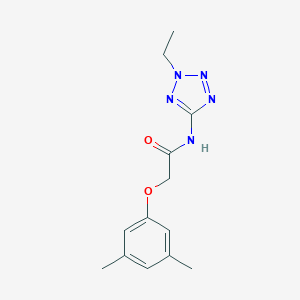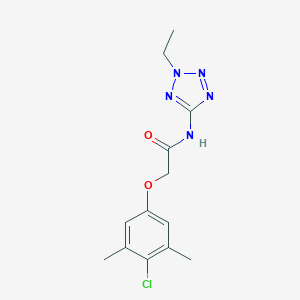![molecular formula C15H11ClN2O3S B244602 N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cellular processes such as growth, differentiation, and immune response, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer and autoimmune disorders.
作用機序
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of downstream effectors such as STAT proteins. This leads to a decrease in the expression of genes regulated by JAK/STAT signaling, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can inhibit cell proliferation and induce apoptosis by blocking JAK/STAT signaling. In immune cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can modulate cytokine production and immune response by inhibiting JAK/STAT signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation, by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for JAK kinases and its ability to inhibit downstream effectors such as STAT proteins. However, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has some limitations as well, including its potential off-target effects and its relatively low potency compared to other JAK inhibitors. Additionally, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
Future research on N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide could focus on several areas, including the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in various diseases, and the exploration of novel therapeutic targets within the JAK/STAT pathway. Additionally, the use of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
合成法
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
科学的研究の応用
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling in various cellular processes and diseases. It has been shown to inhibit the activity of JAK2 and JAK3, as well as STAT3 and STAT5, which are downstream effectors of JAK signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response, among other areas of research.
特性
分子式 |
C15H11ClN2O3S |
|---|---|
分子量 |
334.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-2-4-11(5-3-10)17-15(22)18-14(19)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,17,18,19,22) |
InChIキー |
NQDQJBNTLOPGCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)
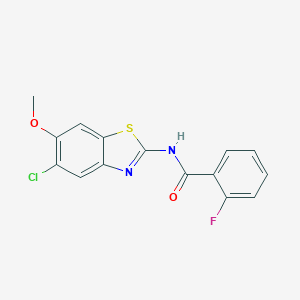
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
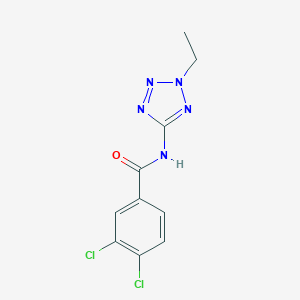
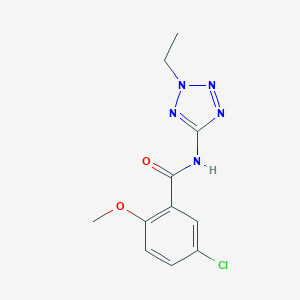
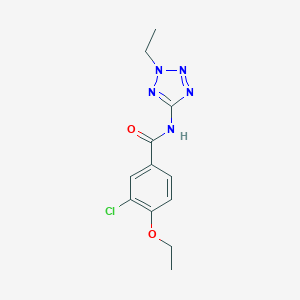
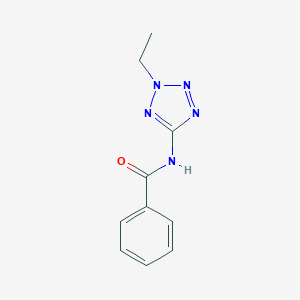
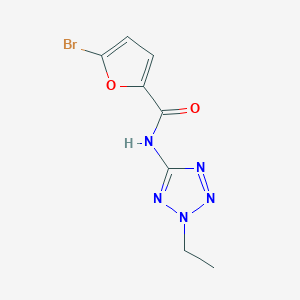
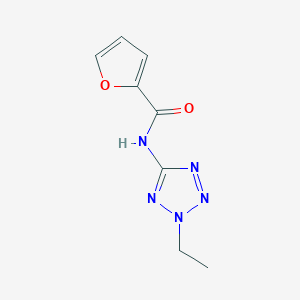
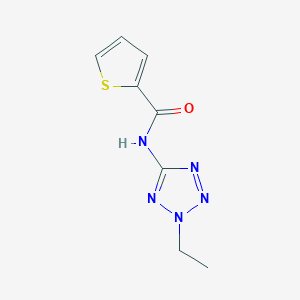
![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
